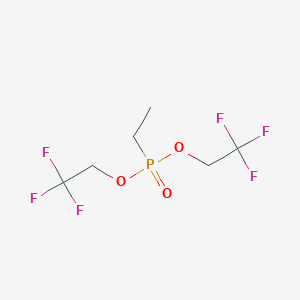

Bis-trifluoromethyl Ethylphosphonate

Description

Academic Significance of Fluorinated Organophosphonates

Fluorinated organophosphonates are a class of compounds that hold substantial academic and research significance. The incorporation of fluorine, the most electronegative element, into phosphonates leads to profound effects on their behavior. researchgate.net These effects stem from fluorine's small size, high electronegativity, and its ability to form strong bonds with carbon. researchgate.netwikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, which often imparts increased metabolic stability to the molecule. wikipedia.orgbeilstein-journals.org

The academic interest in these compounds is driven by their diverse potential applications:

Biomedical and Pharmaceutical Research: The replacement of hydrogen with fluorine can enhance pharmacokinetic properties like absorption and biological half-life by improving lipophilicity and resistance to biotransformation. researchgate.net Fluorinated phosphonates, particularly difluoromethylphosphonates, are considered effective mimics of phosphates with high resistance to enzymatic hydrolysis. researchgate.net This makes them valuable in the development of enzyme inhibitors and therapeutic agents for conditions like cancer and HIV. researchgate.netresearchgate.net For example, α-monofluorinated phosphonate (B1237965) mimics of lysophosphatidic acid (LPA) have been shown to be potent and selective receptor agonists. datapdf.com

Agrochemicals: Over half of all agricultural chemicals contain carbon-fluorine bonds, a testament to their enhanced metabolic stability which allows them to remain active for longer. wikipedia.org

Reagents in Organic Synthesis: Fluorinated phosphonates serve as crucial reagents for introducing fluorine-containing groups into other organic molecules. uochb.cz For instance, bis(2,2,2-trifluoroethyl)phosphonate (BTFEP) is a useful precursor for the synthesis of various H-phosphonates under mild conditions. nih.gov

Materials Science: The unique properties of fluorinated compounds, such as increased lipophilicity and hydrophobicity, make them suitable for developing advanced materials, including membranes and non-combustible extractants. acs.orgresearchgate.net The presence of polyfluoroalkyl groups can increase the non-flammability of extractants, allowing for safer use with flammable organic solvents. researchgate.net

Structural Characteristics and Research Focus on Bis-trifluoromethyl Ethylphosphonate (CAS 650-16-8) and Closely Related Analogues (e.g., Bis(2,2,2-trifluoroethyl) Methylphosphonate (B1257008), CAS 757-95-9)

This compound is an organophosphorus compound characterized by an ethyl group and two trifluoromethyl groups attached to the phosphonate core. Its structure and properties are a direct result of the interplay between the alkyl group and the highly electronegative trifluoromethyl moieties.

This compound (also known as Ethyl-phosphonic Acid Bis(2,2,2-trifluoroethyl) Ester) is the primary subject of this article. scbt.compschemicals.com Its key structural identifiers are listed below. While specific research findings on this exact compound are not extensively detailed in publicly available literature, its structure places it firmly within the class of fluorinated phosphonates with potential applications mirroring those of its analogues.

A closely related and more extensively studied analogue is Bis(2,2,2-trifluoroethyl) Methylphosphonate . biosynth.comsigmaaldrich.comchemicalbook.com This compound differs by having a methyl group instead of an ethyl group attached to the phosphorus atom. It serves as a valuable model for understanding the chemistry of bis-trifluoromethyl phosphonates. Research has shown its utility as a reactant in significant chemical reactions, including the synthesis of fluorescently labeled discodermolide for studying tubulin binding and in olefination reactions for synthesizing the anticancer agent (-)-dictyostatin. sigmaaldrich.comchemicalbook.com It is also used as a precursor and reagent for synthesizing other substances. biosynth.com

Below is a comparative table of the structural and physical properties of these two compounds.

| Property | This compound | Bis(2,2,2-trifluoroethyl) Methylphosphonate |

|---|---|---|

| CAS Number | 650-16-8 scbt.com | 757-95-9 biosynth.comsigmaaldrich.com |

| Molecular Formula | C6H9F6O3P scbt.com | C5H7F6O3P biosynth.comchemicalbook.com |

| Molecular Weight | 274.10 g/mol scbt.com | 260.07 g/mol biosynth.comchemicalbook.com |

| Synonyms | Ethyl-phosphonic Acid Bis(2,2,2-trifluoroethyl) Ester scbt.compschemicals.com | Bis(2,2,2-trifluoroethyl) P-methylphosphonate sigmaaldrich.comchemicalbook.com |

| Melting Point | Data not available | 24-28 °C sigmaaldrich.comchemicalbook.com |

| Boiling Point | Data not available | 183-184 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index | Data not available | n20/D 1.339 sigmaaldrich.comchemicalbook.com |

Historical Development of Research in Fluorinated Phosphonate Chemistry

The history of fluorinated phosphonate chemistry is intertwined with the broader development of both organophosphorus and organofluorine chemistry.

The journey began in the 19th century with early discoveries in both fields. In 1845, the existence of a compound made of carbon, phosphorus, and hydrogen was first described. mdpi.com Shortly after, in 1848, triethyl phosphate (B84403) was produced. mdpi.com The synthesis of compounds with a direct carbon-phosphorus bond, the hallmark of phosphonates, was achieved later in the century. mdpi.com Separately, the first organofluorine compound, fluoromethane, was discovered in 1835, and benzoyl fluoride (B91410) was synthesized in 1862. wikipedia.org

A pivotal moment for the convergence of these fields occurred in the 1930s when fluorine became more accessible for chemical synthesis. mdpi.com German scientist Willy Lange was the first to use it to produce organophosphorus compounds, describing the toxicity of O,O-diethyl fluorophosphate (B79755) and O,O-dimethyl fluorophosphate in 1932. mdpi.com This marked the dawn of fluorinated organophosphorus chemistry.

The latter half of the 20th century saw rapid progress in organophosphorus chemistry. nih.gov Research into fluorinated phosphonates gained significant momentum, particularly from the 1980s onwards. The bioorganic chemistry of difluoromethylphosphonates (CF2-phosphonates) flourished throughout the 1990s and the early 2000s, driven by their potential as metabolically stable phosphate mimics in biomedical applications. researchgate.net This period saw extensive research into the synthesis and biological importance of these compounds, solidifying the academic significance of this unique class of molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-[ethyl(2,2,2-trifluoroethoxy)phosphoryl]oxy-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F6O3P/c1-2-16(13,14-3-5(7,8)9)15-4-6(10,11)12/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKKZVFVRKNSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F6O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404413 | |

| Record name | Bis-trifluoromethyl Ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650-16-8 | |

| Record name | Bis-trifluoromethyl Ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Bis Trifluoromethyl Ethylphosphonate and Analogues

Established Pathways for Phosphonate (B1237965) Moiety Formation in Fluorinated Systems

Several classical and modified synthetic routes are employed for the preparation of fluorinated phosphonates, including the use of phosphorus trichloride (B1173362), tris(2,2,2-trifluoroethyl) phosphite (B83602), and microwave-assisted techniques.

Synthesis via Phosphorus Trichloride and Fluorinated Alcohols

A fundamental approach to forming phosphonate esters involves the reaction of phosphorus trichloride (PCl₃) with alcohols. wikipedia.org In the context of fluorinated phosphonates, this method utilizes fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653). The reaction proceeds through the nucleophilic attack of the alcohol on the phosphorus atom of PCl₃. youtube.com

The reaction of PCl₃ with three equivalents of an alcohol, like ethanol, in the absence of a base, typically yields a dialkyl phosphite. wikipedia.org However, the reaction can be controlled to produce different products. For instance, using one equivalent of alcohol without a base can yield an alkoxyphosphorodichloridite. wikipedia.org When a base, such as a tertiary amine, is present, the reaction of PCl₃ with three equivalents of an alcohol leads to the formation of a trialkyl phosphite. wikipedia.org

For the synthesis of bis(2,2,2-trifluoroethyl) phosphonate, 2,2,2-trifluoroethanol is reacted with phosphorus trichloride. This reaction serves as a foundational step for creating the bis(2,2,2-trifluoroethyl) phosphite precursor, which can then be further reacted to form the target phosphonate. The general reaction of PCl₃ with alcohols is a versatile method for creating a variety of organophosphorus compounds. wikipedia.orgnih.gov

Utilization of Tris(2,2,2-trifluoroethyl) Phosphite as a Starting Material

Tris(2,2,2-trifluoroethyl) phosphite (TTFP) is a key intermediate in the synthesis of various fluorinated phosphonates. researchgate.net A prominent reaction involving this starting material is the Michaelis-Arbuzov reaction. nih.govwikipedia.orgorganic-chemistry.org This reaction involves the treatment of a trialkyl phosphite with an alkyl halide to produce a phosphonate. wikipedia.orgorganic-chemistry.org

Specifically, tris(2,2,2-trifluoroethyl) phosphite can undergo an Arbuzov reaction with an appropriate alkyl halide to yield the corresponding bis(2,2,2-trifluoroethyl) phosphonate. researchgate.netacs.orgsigmaaldrich.comnih.gov For example, the reaction of TTFP with 2-bromo-N-methoxy-N-methylacetamide in the presence of KF/alumina produces N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide. acs.orgsigmaaldrich.comnih.gov This demonstrates the versatility of the Arbuzov reaction in creating functionalized phosphonates. The reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the final phosphonate product. wikipedia.org

The use of tris(2,2,2-trifluoroethyl) phosphite offers a reliable pathway to introduce the bis(2,2,2-trifluoroethyl) phosphonate moiety into a variety of molecular scaffolds. researchgate.net

Microwave-Assisted Synthesis of H-Phosphonates from Bis(2,2,2-trifluoroethyl) Phosphonate

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. researchgate.netmdpi.comnih.gov In the context of phosphonate chemistry, microwave irradiation has been successfully applied to the synthesis of H-phosphonates from bis(2,2,2-trifluoroethyl) phosphonate (BTFEP). nih.govnih.govmdpi.com

This method involves the transesterification of BTFEP with various alcohols under microwave conditions. nih.govnih.gov The reaction allows for the synthesis of a range of dialkyl and cyclic H-phosphonates under non-inert and additive-free conditions. nih.govnih.gov The key advantages of this approach include significantly shorter reaction times compared to conventional heating methods and the use of only stoichiometric amounts of alcohol. nih.govmdpi.com For instance, the microwave-assisted alcoholysis of BTFEP can lead to the formation of both homo- and hetero-di-substituted dialkyl H-phosphonates, as well as cyclic H-phosphonates. nih.gov

Table 1: Microwave-Assisted Synthesis of H-Phosphonates from BTFEP

| Entry | Reactant | Product Type | Conditions | Key Advantage |

| 1 | BTFEP and Diol | Cyclic H-phosphonate | 130°C, 15-30 min | Rapid synthesis |

| 2 | BTFEP and Alcohol | Di-substituted H-phosphonate | 130°C, 30 min | Stoichiometric reactants |

| 3 | BTFEP and Alcohol | Hetero-substituted dialkyl phosphite | 130°C, 30-60 min | Additive-free |

This table summarizes the general conditions and advantages of microwave-assisted synthesis of H-phosphonates starting from bis(2,2,2-trifluoroethyl) phosphonate (BTFEP).

Oxidation Reactions in the Preparation of Fluorinated Phosphonates

Oxidation is a crucial step in many synthetic pathways leading to phosphonates. H-phosphonates, which exist in equilibrium with their P(III) phosphite tautomer, can be oxidized to the corresponding P(V) phosphates or phosphonates. nih.govpsu.edu This transformation is significant as it converts the phosphorus center from a trivalent to a pentavalent state. nih.gov

The oxidation of H-phosphonate derivatives can be achieved using various oxidizing agents. psu.edu For example, the oxidation of H-phosphonate monoesters with iodine and water yields phosphate (B84403) monoesters. psu.edu While H-phosphonates are more resistant to spontaneous oxidation than phosphite triesters, their oxidation is a synthetically valuable and often stereospecific process. psu.edu

In the synthesis of fluorinated phosphonates, an intermediate phosphite, such as one derived from a fluorinated alcohol, can be oxidized to the final phosphonate product. This oxidation step is essential for obtaining the stable P(V) phosphonate structure. The decomposition of phosphonates through oxidation can liberate orthophosphate, a principle utilized in analytical methods. hach.com

Catalytic Approaches in Fluorinated Phosphonate Synthesis

Catalysis offers efficient and selective methods for constructing carbon-phosphorus (C-P) bonds, a key step in the synthesis of many phosphonates. researchgate.net

Metal-Catalyzed Reactions leading to Fluorinated Phosphonates

Transition metal catalysis, particularly with palladium and nickel, has become a cornerstone for the formation of C-P bonds. acs.orgnih.govnih.gov These methods often involve the cross-coupling of aryl or vinyl halides with H-phosphonates or other phosphorus-containing reagents. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are widely used for the synthesis of aryl phosphonates. mdpi.com These reactions can be significantly accelerated using microwave irradiation. organic-chemistry.orgmdpi.com For instance, the palladium-catalyzed coupling of aryl halides with H-phosphonate diesters can be achieved in minutes under microwave conditions. organic-chemistry.org Nickel catalysts have also been employed for the cross-coupling of aryl pivalates with hydrogen phosphoryl compounds to produce aryl phosphonates. organic-chemistry.org

Recent advancements include the development of palladium-catalyzed C-P bond formation from aryl nonaflates, which are readily prepared from phenols. acs.org The addition of an iodide source can accelerate these reactions. acs.org Furthermore, nickel-catalyzed cross-coupling reactions provide a powerful tool for forming both C(sp²)-P and C(sp³)-P bonds from alcohol derivatives and various P-H compounds. nih.gov These catalytic methods offer broad substrate scope and high functional group tolerance, making them valuable for the synthesis of complex fluorinated phosphonates. researchgate.netacs.orgresearchgate.netnih.govuochb.cz

Table 2: Metal-Catalyzed C-P Bond Forming Reactions

| Catalyst | Substrates | Product | Key Feature |

| Palladium | Aryl/Vinyl Halides + H-Phosphonates | Aryl/Vinyl Phosphonates | Microwave acceleration |

| Nickel | Aryl Pivalates + H-Phosphoryl Compounds | Aryl Phosphonates | Good yields |

| Palladium/Iodide | Aryl Nonaflates + P(O)H Compounds | Aryl Phosphonates/Phosphine (B1218219) Oxides | Accelerated reaction rates |

| Nickel | Alcohol Derivatives + P-H Compounds | C(sp²)-P and C(sp³)-P Compounds | Broad substrate scope |

This table highlights various metal-catalyzed reactions for the synthesis of phosphonates, showcasing the versatility of these methods.

Organocatalysis in Stereoselective Fluorophosphonate Synthesis

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of fluorophosphonates, offering an alternative to metal-based catalysts. frontiersin.orgresearchgate.netsoton.ac.uk This approach utilizes small organic molecules to catalyze reactions with high enantioselectivity. For instance, chiral secondary amines have been successfully employed in the asymmetric Michael addition of nitromethane (B149229) to α,β-unsaturated phosphonates, yielding chiral γ-nitro phosphonates.

A notable advancement in this area is the use of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously. nih.gov Cinchona alkaloids, for example, have been used to promote direct aldol (B89426) reactions of pyruvate (B1213749) esters with sugar aldehydes, a key step in synthesizing ulosonic acids. researchgate.net Similarly, chiral imidodiphosphoric acid catalysts have enabled the organocatalytic Prins cyclization of salicylaldehydes with 3-methyl-3-buten-1-ol, producing highly functionalized 4-methylenetetrahydropyrans with excellent regio- and enantioselectivity. researchgate.net

The development of chiral N,N'-dioxide-Ytterbium(III) complexes has also facilitated the asymmetric addition of diethyl phosphite to aldehydes, resulting in products with good yields and enantioselectivities. mdpi.com Furthermore, the application of organocatalysis extends to the synthesis of P-stereogenic molecules, which are challenging to prepare using traditional methods. frontiersin.org

Catalysis for Phosphorylation Reactions

Catalysis plays a pivotal role in phosphorylation reactions, enabling the efficient formation of phosphonate esters. Various catalytic systems have been developed to facilitate these transformations. For example, nickel-catalyzed electrochemical cross-coupling reactions of aryl bromides with dialkyl phosphites provide a method for synthesizing aryl phosphonates at room temperature. organic-chemistry.org Another approach involves a copper-catalyzed aerobic oxidative/decarboxylative phosphorylation of aryl acrylic acids with P(III)-nucleophiles, which proceeds via a Michaelis-Arbuzov rearrangement to yield β-ketophosphonates. organic-chemistry.org

Palladium catalysis has also been utilized in the decarbonylative synthesis of organophosphorus compounds from aryl and vinyl carboxylic acids. organic-chemistry.org Moreover, a general and simplified method for fluorophosphonate synthesis has been reported, which uses a commercially available polymer-supported fluoride (B91410) reagent to convert p-nitrophenylphosphonates into fluorophosphonates in high yields. nih.gov This method is particularly useful for the rapid profiling of serine hydrolases. nih.gov

The development of bifunctional iminophosphorane superbases represents a significant advancement in the catalytic enantioselective synthesis of P(V) compounds. nih.gov This two-stage strategy involves an enantioselective nucleophilic desymmetrization followed by enantiospecific diversification, allowing for the synthesis of a wide range of enantioenriched P(V) compounds. nih.gov

Derivatization and Functionalization Strategies

The versatility of bis(2,2,2-trifluoroethyl) phosphonate is further expanded through various derivatization and functionalization strategies, allowing for the introduction of diverse chemical moieties.

Synthesis of Functionalized Bis(2,2,2-trifluoroethyl) Phosphonates using N-Chloromethylamino Carboxylic Acids and Carbonyl Compounds

A convenient method for synthesizing functionalized bis(2,2,2-trifluoroethyl) phosphonates involves the use of tris(2,2,2-trifluoroethyl) phosphite in reactions with N-chloromethylamino carboxylic acids and carbonyl compounds. researchgate.net This approach yields compounds containing both functionalized N-amidomethyl and phosphoryl moieties. researchgate.net These products are of interest due to their potential biological activity and applications as extractants, polydentate chelating ligands, and components of lithium-ion battery electrolytes. researchgate.net

Preparation of α-Amino- and α-Hydroxyphosphonates

The synthesis of α-amino- and α-hydroxyphosphonates, which are important classes of organophosphorus compounds with significant biological applications, can be achieved through various methods. nih.govresearchgate.net The Pudovik reaction, which is the base-catalyzed hydrophosphonylation of aldehydes, is a fundamental method for preparing α-hydroxyphosphonates. nih.gov Another method involves the reaction of carbonyl compounds with nucleophilic trialkyl phosphites. nih.gov

The Kabachnik-Fields reaction is a widely used method for synthesizing α-aminophosphonates. nih.govsciforum.net This one-pot reaction involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite. Microwave-assisted, catalyst- and solvent-free versions of the Kabachnik-Fields and Pudovik reactions have been developed as environmentally friendly alternatives. sciforum.net

The conversion of α-hydroxyphosphonates to other functional groups is also possible. For example, the hydroxyl group can be replaced by a halogen atom, and subsequent nucleophilic substitution with amines can yield α-aminophosphonates. researchgate.net

Introduction of Chiral Centers in Fluorophosphonates

The introduction of chiral centers into fluorophosphonates is a critical area of research, as the stereochemistry of these compounds can significantly influence their biological activity. mdpi.comrsc.orgpsu.edu Asymmetric catalysis, using both transition metal complexes and organocatalysts, is a primary strategy for achieving enantiomerically pure C-chiral phosphonates. mdpi.com

Methods such as the phospha-aldol reaction, the two- and three-component phospha-Mannich reactions, and the phospha-Michael reaction have been successfully adapted for asymmetric synthesis. mdpi.com The hydrogenation of unsaturated phosphonates and the reduction of ketophosphonates and iminophosphonates are also effective strategies. mdpi.com

Organocatalytic enantioselective α-fluorination of aldehydes and ketones has been realized, providing a flexible route for the stereoselective construction of fluorinated quaternary carbon centers. nih.gov For instance, chiral α,α-dichloromalonates have been used in reactions with silyl (B83357) enol ethers to produce enantiomerically enriched α,α-chlorofluoro carbonyl compounds. nih.gov Furthermore, organocatalytic strategies have been developed for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon, demonstrating the control exerted by the chiral catalyst. nih.gov

Synthesis of Phosphonate-based Macrolides and Fluorescently Labeled Compounds

The synthesis of more complex structures, such as phosphonate-based macrolides and fluorescently labeled compounds, often utilizes bis(2,2,2-trifluoroethyl) phosphonate as a key building block. Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) serves as a convenient precursor for the synthesis of various H-phosphonates through transesterification. mdpi.comnih.govnih.gov This microwave-assisted method allows for the preparation of dialkyl and cyclic H-phosphonates under non-inert and additive-free conditions. mdpi.comnih.govnih.gov The resulting H-phosphonates are versatile intermediates that can be further elaborated into more complex molecules.

The reactivity of the P-H bond in H-phosphonates allows for their use in various coupling reactions to introduce fluorescent labels or to form the macrocyclic ring of macrolides. While specific examples for the direct synthesis of phosphonate-based macrolides and fluorescently labeled compounds from bis-trifluoromethyl ethylphosphonate were not detailed in the provided search results, the synthesis of versatile H-phosphonate precursors from BTFEP indicates a clear pathway towards these complex structures. mdpi.comnih.govnih.gov

Generation of Methylenecyclopropane (B1220202) Phosphonate Derivatives

The synthesis of methylenecyclopropane analogues of nucleoside phosphonates is a complex process that has been successfully navigated through multi-step chemical transformations. A key strategy involves the use of selenoxide eliminations to form the crucial methylenecyclopropane structure. nih.gov

The synthesis can be initiated from a cyclopropyl (B3062369) phosphonate, which undergoes a series of reactions to yield a key intermediate, methylenecyclopropane phosphonate. nih.gov This intermediate is then further converted through several steps into Z- and E-methylenecyclopropane alcohols, which are separable by chromatography. These separated isomers serve as pivotal precursors for the final products. nih.gov

A critical reaction in this sequence is the Horner-Wadsworth-Emmons (HWE) olefination. This reaction involves the addition of a dialkyl bisphosphonate salt to a 5'-aldehydic sugar, which is a surprisingly underutilized but effective pathway for creating 5'-methylene-nucleoside phosphonates. nih.gov

Transformation of a starting cyclopropyl phosphonate to an intermediate methylenecyclopropane phosphonate. nih.gov

Conversion of the intermediate into separable Z- and E-methylenecyclopropane alcohols. nih.gov

Transformation of these alcohol isomers into bromides. nih.gov

Alkylation of a purine (B94841) base (such as adenine (B156593) or 2-amino-6-chloropurine) with the bromides. nih.gov

Final acid hydrolysis to yield the target methylenecyclopropane phosphonate analogues. nih.gov

Selenoxide eliminations have proven to be instrumental steps within this synthetic methodology. nih.gov

Table 1: Key Transformations in Methylenecyclopropane Phosphonate Synthesis

| Step | Reactants | Key Reagents/Conditions | Product | Finding |

|---|---|---|---|---|

| 1 | Cyclopropyl phosphonate 8 | Four-step sequence | Methylenecyclopropane phosphonate 16 | Foundational step for building the core structure. nih.gov |

| 2 | Intermediate 15 | Selenoxide elimination | Methylenecyclopropane phosphonate 16 | Instrumental in forming the methylenecyclopropane moiety. nih.gov |

| 3 | Intermediate 22 | Selenoxide elimination | Z- and E-methylenecyclopropane alcohols 23 & 24 | Key separation of isomers for stereospecific synthesis. nih.gov |

| 4 | Z- and E-alcohols 23 & 24 | Conversion to bromides | Bromides 25a & 25b | Preparation for coupling with nucleobases. nih.gov |

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of phosphonates to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods like microwave irradiation. rsc.org

A notable green method involves the microwave-assisted synthesis of dialkyl and cyclic H-phosphonates using bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) as a precursor. mdpi.com This technique is advantageous due to its non-inert and additive-free conditions, short reaction times, and the use of only stoichiometric amounts of alcohol. mdpi.com The transesterification reaction with BTFEP offers a significant alternative to traditional synthetic routes. mdpi.com

Further green advancements include the use of biocatalysis. For instance, the production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, a structurally related chiral intermediate, has been achieved with high efficiency using a whole-cell catalyst (Candida tropicalis) in a natural deep-eutectic solvent (NADES) system under micro-aerobic conditions. mdpi.com This biological approach avoids rare-metal catalysts and harsh chemical hydrogen donors, aligning with green chemistry principles. mdpi.com

Catalysis is a cornerstone of green phosphonate chemistry. The use of porous materials, such as mesoporous titania-ceria mixed oxide (MTCMO), has been shown to effectively catalyze the synthesis of phosphonates. rsc.org In one example, MTCMO provided a 70% yield in 30 minutes at ambient temperature, outperforming many traditional catalysts. Optimization under solvent-free microwave conditions further reduced the reaction time to 10 minutes and increased the yield to 93%. rsc.org Silica-supported TiO2 has also been effectively used as a catalyst for synthesizing bis(α-aminophosphonates) under solvent-free conditions. rsc.org

Table 2: Green Synthesis Methodologies for Phosphonates

| Method | Catalyst/Precursor | Conditions | Key Advantages | Yield |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) | 130 °C, 15-30 min, additive-free | Short reaction times, stoichiometric reagents, no inert atmosphere required. mdpi.com | Not specified |

| Microwave-Assisted Synthesis | Mesoporous Titania-Ceria Mixed Oxide (MTCMO) | 400 W power, 10 min, solvent-free | Rapid reaction, high efficiency, ambient temperature potential. rsc.org | 89-93% rsc.org |

| Biocatalysis | Candida tropicalis 104 (whole-cell) | Deep-eutectic solvent, micro-aerobic | Avoids metal catalysts, uses renewable resources. mdpi.com | 73.7% mdpi.com |

Reactivity and Mechanistic Investigations of Bis Trifluoromethyl Ethylphosphonate Derivatives

Fundamental Mechanisms of Phosphonate (B1237965) Reactions

The reactivity of phosphonates, including bis-trifluoromethyl ethylphosphonate, is governed by several fundamental mechanistic pathways. These reactions are crucial for the synthesis of various organophosphorus compounds and for understanding their behavior in different chemical environments.

Nucleophilic Displacements at Phosphorus: P-O vs. P-C Bond Cleavage Pathways

Nucleophilic substitution at the phosphorus center is a key reaction for phosphonates. The course of this reaction, specifically whether it leads to the cleavage of a phosphorus-oxygen (P-O) or a phosphorus-carbon (P-C) bond, is a subject of significant mechanistic interest. nih.govnih.gov The preference for one cleavage pathway over the other is influenced by the nature of the substituents on the phosphorus atom and the reaction conditions. nih.govnih.gov

Computational studies, such as those using density functional theory (DFT), have provided valuable insights into these reaction pathways. For instance, investigations into the nucleophilic displacements in chloro-substituted methylphosphonate (B1257008) esters have shown that the presence of electron-withdrawing chlorine atoms on the methyl group significantly influences the stability of the transition states and intermediates. nih.gov As the number of chlorine substituents increases, the stability of the structures leading to P-C bond cleavage is enhanced. nih.gov Consequently, while non-substituted dimethyl methylphosphonate primarily undergoes P-O bond cleavage, the trichlorinated analog favors exclusive P-C bond dissociation. nih.gov Dichloromethylphosphonic acid derivatives represent a borderline case where P-O fission is preferred, but P-C scission is also feasible. nih.gov This shift in reactivity is attributed to the increased apicophilicity (the tendency of a substituent to occupy an apical position in a trigonal bipyramidal intermediate) of the chloro-substituted methyl group. nih.gov

In the context of this compound, the strong electron-withdrawing nature of the two trifluoromethyl groups on the ethyl substituent would be expected to have a profound effect on the P-C bond, potentially making it more susceptible to cleavage under certain nucleophilic conditions.

The alkaline hydrolysis of phosphonates is a common example of nucleophilic displacement. This reaction is generally irreversible and proceeds through a nucleophilic attack on the phosphorus atom of the P=O unit. mdpi.com In most cases, this leads to the cleavage of the P-O bond. mdpi.com The mechanism can be complex, with studies on related compounds like diastereomeric 2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones showing that the stereochemical outcome (inversion or retention of configuration at phosphorus) depends on factors such as the entering and leaving groups, the solvent, and the presence of salts. nih.gov

Electrophilic Activation and Subsequent Nucleophilic Fluorination Mechanisms

Direct nucleophilic fluorination of the robust P=O bond in alkyl phosphonates is challenging due to the low electrophilicity of the pentavalent phosphorus (P(V)) center and the high P=O bond dissociation energy. d-nb.inforesearchgate.net A successful strategy to overcome this hurdle involves the electrophilic activation of the phosphonate. d-nb.inforesearchgate.net

This process typically involves treating the alkyl phosphonate with a strong electrophile, such as triflic anhydride (B1165640) (Tf₂O), in the presence of an N-heteroaromatic base. d-nb.inforesearchgate.net The electrophile attacks the electron-rich oxygen of the P=O group, leading to the formation of a highly reactive intermediate. d-nb.inforesearchgate.net This activation enhances the electrophilicity of the phosphorus atom, making it susceptible to attack by a nucleophilic fluoride (B91410) source. d-nb.inforesearchgate.net The reaction proceeds through the formation of a reactive phosphonium (B103445) intermediate, which then undergoes nucleophilic substitution by fluoride to yield the corresponding fluorophosphine. d-nb.inforesearchgate.net

Mechanistic studies, including in situ ³¹P NMR monitoring and mass spectrometry, have helped to elucidate the stepwise nature of this transformation. researchgate.net Density functional theory (DFT) calculations have also been employed to investigate the energy profile of the reaction and the structures of key intermediates. researchgate.net A key question in this mechanism is whether the reaction proceeds via direct cleavage of the P-O bond of the alkyl phosphonate. d-nb.info

This electrophilic activation strategy has been successfully applied to the late-stage (radio)fluorination of a broad range of dialkyl and monoalkyl phosphonates, including those derived from biologically active molecules. d-nb.info The ability to introduce fluorine, and particularly the PET imaging isotope ¹⁸F, at a late stage in a synthetic sequence is of significant value in medicinal chemistry and drug development. researchgate.net

Tautomerism and Dual Reactivity (P(III) Phosphite (B83602) vs. P(V) H-Phosphonate)

H-phosphonates, which are mono- and dialkyl esters of phosphonic acid, exhibit a fascinating and crucial tautomeric equilibrium between a pentavalent (P(V)) form and a trivalent (P(III)) form. nih.govnih.gov The P(V) tautomer is characterized by a P=O double bond and a P-H bond, while the P(III) tautomer, a phosphite, possesses a P-OH group and a lone pair of electrons on the phosphorus atom. nih.govnih.govresearchgate.net

This tautomerism is the foundation of the dual reactivity of H-phosphonates. nih.gov In their P(V) form, they can act as electrophiles at the phosphorus center. Conversely, the P(III) form is nucleophilic, capable of donating its lone pair of electrons, for example, to coordinate with transition metal complexes. nih.gov

The position of this equilibrium is highly sensitive to the nature of the substituents attached to the phosphorus atom. nih.gov Quantum chemical computations have shown that electron-donating substituents favor the P(V) form, whereas electron-withdrawing substituents shift the equilibrium towards the more stable P(III) form. nih.gov The solvent environment also plays a significant role, with a logarithmic relationship observed between the stability of the tautomers and the relative permittivity of the solvent. nih.gov

Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) is a valuable starting material for the synthesis of other H-phosphonates through transesterification reactions. nih.gov The reactivity of BTFEP in these transformations is intrinsically linked to its tautomeric behavior.

Radical Pathways in Phosphonofluorination

In addition to ionic pathways, radical mechanisms play a significant role in certain phosphonate reactions, including those that form P-F bonds. Radical reactions are characterized by the involvement of species with unpaired electrons and typically proceed through initiation, propagation, and termination steps. youtube.comyoutube.comyoutube.com

The cleavage of the carbon-phosphorus (C-P) bond in some alkylphosphonates is believed to occur through a radical-based transformation. researchgate.netnih.govnih.gov For instance, the enzymatic degradation of methylphosphonate in Escherichia coli involves a radical mechanism catalyzed by the C-P lyase enzyme complex. researchgate.netnih.govnih.gov This process is initiated by the formation of a 5'-deoxyadenosyl radical from S-adenosyl-L-methionine (SAM), which then likely generates a protein-based radical. nih.gov This radical can then attack the phosphonate, leading to the cleavage of the C-P bond and the formation of methane. nih.gov

In the context of synthetic chemistry, radical phosphonofluorination of unactivated alkenes has been achieved using silver catalysis. oaepublish.com This reaction involves the generation of a phosphonyl radical, which then adds to the alkene. The resulting carbon-centered radical can then be trapped by a fluorine source.

The general patterns of radical mechanisms include:

Homolytic Cleavage: The breaking of a bond where each fragment retains one of the bonding electrons, often initiated by heat or light. youtube.com

Addition to a π Bond: A radical adds to a double or triple bond, creating a new radical. youtube.com

Hydrogen or Halogen Abstraction: A radical removes a hydrogen or halogen atom from another molecule, generating a new radical. youtube.com

Elimination: A radical fragments to form a π bond and a smaller radical. youtube.com

Coupling: Two radicals combine to form a non-radical species, which is a termination step. youtube.com

Mechanistic Insights into Catalytic Transformations

Catalysis is a cornerstone of modern organic synthesis, and many transformations involving phosphonates rely on catalytic processes. These can range from metal-catalyzed cross-couplings to organocatalysis and biocatalysis.

Metal-based catalysts containing phosphonate moieties have been developed for a variety of organic reactions. scispace.com The phosphonate group can act as a ligand, influencing the electronic and steric properties of the metal center, or it can be part of a metal-organic framework (MOF) that provides a structured catalytic environment. scispace.com For example, copper(II) complexes with vinylphosphonic acid have been used for the oxidation of cycloalkanes. scispace.com Rhodium complexes supported on titanium oxide have shown chemoselectivity in the hydrogenation of C=C bonds. scispace.com

The mechanisms of these catalytic reactions are diverse. In some cases, the catalyst activates the substrate, as seen in the proposed mechanism for the iron-catalyzed reaction of an aldehyde and an amine, where the iron center activates the carbonyl group. scispace.com In other instances, the catalyst facilitates a radical cascade cyclization, as demonstrated in the copper-catalyzed synthesis of phosphorylated indolines. oaepublish.com

Microwave-assisted synthesis has also emerged as a valuable tool for phosphonate chemistry, often enabling reactions under solvent-free and catalyst-free conditions. rsc.org For example, the Michaelis-Arbuzov reaction to form dialkyl haloalkylphosphonates has been optimized using microwave heating. rsc.org

Influence of Trifluoromethyl Substituents on Chemical Reactivity and Stability

Enhanced Stability: The C-F bond is significantly stronger than the C-H bond, which contributes to the increased metabolic and chemical stability of trifluoromethyl-containing compounds. rsc.orgnih.gov This enhanced stability is a major reason for the widespread use of the CF₃ group in pharmaceuticals and agrochemicals. rsc.org

Modified Reactivity: The strong electron-withdrawing effect of the CF₃ group can dramatically alter the reactivity of a molecule. rsc.orgnih.gov In the case of this compound, the two CF₃ groups on the ethyl substituent will significantly influence the electron density at the phosphorus center and along the P-C-C backbone. This can affect the acidity of adjacent protons, the susceptibility of the phosphorus atom to nucleophilic attack, and the stability of potential intermediates in various reactions.

For example, in nucleophilic trifluoromethylation reactions using fluoroform (HCF₃), the stability of the initially formed trifluoromethyl anion (CF₃⁻) is a critical issue, as it can readily decompose to difluorocarbene (:CF₂) and fluoride. beilstein-journals.org The presence of CF₃ groups within a molecule can influence its interaction with such reactive species.

The steric bulk of the CF₃ group can also play a role in directing the stereochemical outcome of reactions. nih.gov Furthermore, the presence of CF₃ groups increases the lipophilicity of a molecule, which can affect its solubility and transport properties. rsc.orgnih.gov

The table below summarizes some of the key effects of trifluoromethyl substitution.

| Property | Influence of Trifluoromethyl Group | Reference |

| Chemical Stability | Increased due to high C-F bond strength. | rsc.orgnih.gov |

| Metabolic Stability | Generally increased. | rsc.orgnih.gov |

| Acidity | Can be significantly altered in adjacent positions. | rsc.org |

| Lipophilicity | Increased. | rsc.orgnih.gov |

| Reactivity | Modified due to strong electron-withdrawing nature. | rsc.orgnih.gov |

Stereochemical Aspects and Selectivity in Reaction Outcomes

The presence of trifluoromethyl groups on phosphonate derivatives introduces significant electronic and steric effects that profoundly influence the stereochemical course of their reactions. In the realm of asymmetric synthesis, fluorinated phosphonates are valuable substrates and reagents, where the control of stereocenters is paramount. Research has demonstrated that the unique properties of fluorine can be leveraged to achieve high levels of selectivity.

Catalytic enantioselective fluorination of β-keto phosphonates, for instance, has been developed using chiral palladium complexes. researchgate.net These reactions, which can be conducted in alcoholic solvents without rigorous exclusion of water, afford α-fluorinated products in high yields and with excellent enantiomeric excesses (up to 99% ee). researchgate.net The choice of catalyst and reaction conditions is critical. For example, in the palladium-catalyzed asymmetric allylic alkylation of ethyl 2-fluoro-2-(diethoxyphosphoryl)acetate, high regio-, diastereo-, and enantioselectivities were achieved with monosubstituted allylic substrates, leading to the formation of α-fluorophosphonates with two new chiral centers. researchgate.net

The stereochemical outcome is often governed by the interplay of the catalyst, substrate, and reagents. In the fluorination of β-ketoesters, a Lewis acid catalyst is thought to accelerate the reaction by promoting the enolization process. acs.org A proposed steric model for titanium-TADDOLate-catalyzed fluorination suggests that the facial selectivity is controlled by the steric environment created by the catalyst complex. acs.org Similarly, for palladium-catalyzed allylic fluorination, bidentate phosphine (B1218219) ligands with larger bite angles have been found to favor the formation of the branched product over the linear one, a preference potentially influenced by the small steric footprint of the fluorine atom. acs.org The introduction of pseudo-asymmetric phosphorus centers in cyclophosphazene derivatives further illustrates the complex stereochemistry involved, which can be elucidated using techniques like ³¹P NMR spectroscopy with chiral solvating agents. researchgate.net

| Reaction Type | Substrate | Catalyst/Reagent System | Selectivity Achieved | Reference |

|---|---|---|---|---|

| Asymmetric Fluorination | β-Keto Phosphonates | Chiral Palladium Complexes / N-fluorobenzenesulfonimide | High yields, up to 99% ee | researchgate.net |

| Asymmetric Allylic Alkylation | Ethyl 2-fluoro-2-(diethoxyphosphoryl)acetate | Palladium Complexes | High regio-, diastereo-, and enantioselectivity | researchgate.net |

| Asymmetric Fluorination | Acyclic β-Ketoesters | Ti(TADDOLato) / Selectfluor | High yields (>80%), up to 90% ee | acs.org |

| Allylic Fluorination | Allyl Substrates | Palladium / Trost naphthyl ligand | >20:1 selectivity for branched product | acs.org |

Air and Hydrolytic Stability Studies for Fluorinated Phosphonates

The stability of fluorinated phosphonates, including bis-trifluoromethyl substituted variants, under atmospheric (air) and hydrolytic conditions is a critical factor for their practical application and storage. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) groups significantly modulates the electronic properties of the phosphorus center and adjacent bonds, generally enhancing the compound's stability.

Studies have shown that fluorinated phosphonates exhibit notable stability. For example, acyclic nucleoside phosphonates containing trifluoromethyl groups are recognized for their stability towards Lewis acids, which often promote hydrolysis. nih.gov This enhanced stability is attributed to the electronic effects of the CF₃ groups, which decrease the nucleophilicity of the phosphonate oxygen atoms and the electrophilicity of the phosphorus atom, thus retarding cleavage of the P-O-C linkage. In investigations of late-stage fluorination of alkyl phosphonates, the P-O bonds were observed to remain intact, highlighting their robustness. d-nb.info

Regarding air stability, research into related organophosphorus compounds provides relevant insights. While primary phosphanes (RPH₂) are often considered susceptible to air oxidation, it has been demonstrated that incorporating sufficient π-conjugation into the organic framework can render them air-stable, even without steric protection. nih.gov The introduction of a phosphonate group onto such a stabilized system does not dramatically alter its photophysical properties or its stability. nih.gov Furthermore, the synthesis of stable bis(trifluoromethyl)phosphanide salts highlights the stabilizing effect of the CF₃ groups, which results in compounds with remarkable stability that can be handled under normal conditions. nih.gov This contrasts with many non-fluorinated analogues which are more prone to oxidation and degradation. The thermal stability of highly fluorinated phosphonium salts is also significantly greater than their non-fluorinated counterparts. tainstruments.com

| Compound Type | Condition | Observation | Attributed Reason | Reference |

|---|---|---|---|---|

| Trifluoromethyl-containing Acyclic Nucleoside Phosphonates | Lewis Acids | Known to be stable. | Electronic effects of CF₃ groups reducing susceptibility to hydrolysis. | nih.gov |

| Alkyl Phosphonates | Fluorination Reaction Conditions | P-O bonds remained intact during reaction. | Inherent robustness of the phosphonate ester linkage. | d-nb.info |

| Conjugated Primary Phosphanes | Air Exposure (Solid & Solution) | Stable over seven days with no decomposition observed. | High degree of π-conjugation raises orbital energies, increasing resistance to oxidation. | nih.gov |

| Bis(trifluoromethyl)phosphanide Salts | Ambient | Described as having "outstanding stability". | Stabilizing influence of the two CF₃ groups on the phosphanide (B1200255) anion. | nih.gov |

Advanced Applications and Research Frontiers of Bis Trifluoromethyl Ethylphosphonate in Diverse Fields

Biomedical and Pharmaceutical Research Applications

Bis-trifluoromethyl Ethylphosphonate serves as a key intermediate and reactant in the synthesis and development of various biologically significant molecules. Its unique structure, featuring trifluoromethyl groups, imparts specific properties that are of considerable interest in pharmaceutical and biomedical research.

Role in the Synthesis of Novel Drugs and Therapeutic Agents

This compound is utilized as a reactant in the multistep synthesis of complex therapeutic agents. A notable application is its role in the olefination process for the synthesis of (-)-dictyostatin, a potent anticancer macrolide that functions by stabilizing microtubules. The general class of organophosphonates, including diethyl ethylphosphonate, are recognized as important intermediates and building blocks in the pharmaceutical and chemical industries for producing drugs and other specialty chemicals. guidechem.com

Development of Enzyme Inhibitors and Biologically Active Substances

Organophosphorus compounds are widely recognized for their ability to act as potent inhibitors of various enzymes, a crucial mechanism for their biological activity. oup.comnih.gov These compounds can form a stable covalent bond with the serine residue in the active site of enzymes like acetylcholinesterase (AChE), leading to persistent inhibition. oup.comnih.gov This mechanism is the basis of toxicity for many organophosphorus pesticides and nerve agents, which interfere with neurotransmission by causing an accumulation of the neurotransmitter acetylcholine. nih.gov

While direct studies on this compound as an enzyme inhibitor are not extensively detailed in the provided research, the broader class of organophosphorus compounds is a major focus in the development of enzyme inhibitors. oup.comnih.govmdpi.com Enzymes that can hydrolyze and detoxify organophosphorus compounds, such as organophosphorus hydrolase (OPH), are also a significant area of study. nih.gov

Application in Pesticide Formulation Research

The family of organophosphorus compounds represents a major class of insecticides. nih.govpnas.org Their effectiveness stems from their ability to inhibit acetylcholinesterase, an enzyme critical to the nervous system of insects. nih.gov While compounds like diethyl ethylphosphonate are used as starting materials for pesticide production, specific research detailing the application of this compound in modern pesticide formulations is not prominent. guidechem.com However, the known insecticidal properties of the organophosphorus chemical class underscore the potential for related compounds to be investigated for such applications. pnas.org

Development of Haptens for Toxicological Research

Currently, there is no publicly available research that specifically documents the use of this compound in the development of haptens for toxicological studies.

Research into Treatments for Neurological Disorders

There is a significant and growing interest in repositioning microtubule-stabilizing agents, initially developed for cancer therapy, for the treatment of neurological and psychiatric disorders. bohrium.comnih.govnih.gov Conditions such as Alzheimer's and Parkinson's disease are often associated with microtubule defects and impaired axonal transport. nih.govacs.org

This compound plays an indirect but crucial role in this field as a reactant in the synthesis of dictyostatin. bohrium.com Dictyostatin is a potent microtubule-stabilizing agent that has shown promise due to its ability to cross the blood-brain barrier and increase microtubule stability within the brain. bohrium.comnih.gov By facilitating the synthesis of such compounds, this compound contributes to the development of potential therapeutics aimed at compensating for the loss of microtubule stability seen in various neurodegenerative diseases. acs.orgmdpi.com

Materials Science and Engineering Applications

The incorporation of fluorine and phosphorus into a single molecule gives this compound unique properties that are highly valuable in materials science, particularly as a specialty additive.

One of its primary applications is as a flame-retardant additive, especially for the electrolytes used in lithium-ion batteries. researchgate.net The presence of phosphorus is key to this function, as phosphorus-based flame retardants are known to interrupt the combustion cycle in either the gas phase or the condensed phase. Fluorinated additives like this compound are investigated to enhance the stability and safety of battery electrolytes. researchgate.netresearchgate.net However, the use of such fluorinated compounds is also under scrutiny as they are considered a potential source of per- and polyfluoroalkyl substances (PFAS) in the environment. researchgate.netresearchgate.net

Data Tables

Table 1: Research Applications of this compound

| Section | Application Area | Research Finding/Role of the Compound |

|---|---|---|

| 4.1.1 | Synthesis of Therapeutic Agents | Reactant used in the olefination step for the synthesis of the anticancer agent (-)-dictyostatin. |

| 4.1.2 | Enzyme Inhibition | The broader class of organophosphorus compounds are potent inhibitors of serine hydrolases like acetylcholinesterase. oup.comnih.gov |

| 4.1.3 | Pesticide Research | The organophosphorus chemical class is widely used for insecticides; related compounds are investigated for this purpose. guidechem.compnas.org |

| 4.1.5 | Neurological Disorder Research | Indirect role as a reactant for synthesizing microtubule-stabilizing agents (e.g., dictyostatin) which are being researched for neurodegenerative diseases. bohrium.comnih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (-)-dictyostatin |

| Acetylcholinesterase (AChE) |

| This compound |

| Diethyl ethylphosphonate |

| Organophosphorus Hydrolase (OPH) |

Integration into Flame Retardant Materials for Enhanced Safety

The incorporation of flame retardants into polymeric materials is a critical strategy for enhancing safety in a multitude of applications, from electronics and construction to transportation. Organophosphorus compounds, particularly phosphonates, have emerged as a significant class of halogen-free flame retardants. This compound, with its unique combination of phosphorus and fluorine, presents a compelling candidate for developing advanced flame-retardant materials.

The efficacy of phosphonate-based flame retardants is rooted in their dual-action mechanism, which can be active in both the condensed and gas phases during combustion. researchgate.netnih.gov In the condensed phase, upon thermal degradation, these compounds can decompose to form phosphoric acid. This acid acts as a catalyst for the charring of the polymer, creating a protective, insulating layer of carbon on the material's surface. nih.govnih.gov This char layer limits the evolution of flammable volatile compounds and shields the underlying polymer from the heat of the flame. nih.gov

In the gas phase, phosphorus-containing radicals (such as PO•) can be released during the decomposition of the phosphonate (B1237965). researchgate.net These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are crucial for the propagation of the combustion process in the flame, thereby exerting a flame-poisoning effect. researchgate.net

The presence of trifluoromethyl groups in this compound is anticipated to further enhance its flame-retardant properties. The strong electron-withdrawing nature of the fluorine atoms can influence the thermal decomposition pathway of the phosphonate, potentially leading to a more efficient generation of flame-inhibiting species. Furthermore, the release of fluorine-containing fragments into the gas phase can also contribute to flame inhibition.

Table 1: General Effects of Phosphonate and Fluorinated Flame Retardants in Polymers

| Feature | Effect of Phosphonate Moiety | Effect of Trifluoromethyl Groups |

| Condensed Phase Action | Promotes char formation through catalytic dehydration. | May influence the thermal stability and decomposition pathway of the char. |

| Gas Phase Action | Releases phosphorus-containing radicals (e.g., PO•) that quench flame-propagating radicals. | Can release fluorine-containing radicals that also act as flame inhibitors. |

| Synergistic Effects | The combination of phosphorus and fluorine can lead to enhanced flame retardancy through complementary mechanisms. | The electron-withdrawing nature of CF3 groups can modify the decomposition of the phosphonate. |

| Polymer Compatibility | Generally good, but can be influenced by the overall structure of the phosphonate. | Can affect polymer compatibility and processing characteristics. |

Detailed research findings on the specific performance of this compound in various polymer matrices would be necessary to fully elucidate its effectiveness and optimize its application as a flame retardant. Studies involving thermogravimetric analysis (TGA) would be crucial to understand its thermal decomposition behavior and its effect on the degradation of the host polymer. researchgate.netrsc.org Cone calorimetry is another important technique to evaluate the fire properties of the resulting materials, providing data on heat release rates and smoke production. researchgate.net

Components and Additives in Lithium-Ion Battery Electrolytes

The safety of lithium-ion batteries is a paramount concern, with the flammability of conventional carbonate-based electrolytes being a significant risk factor. cip.com.cn The integration of non-flammable or flame-retardant additives into the electrolyte is a promising approach to mitigate this risk. nih.govgoogle.com Organophosphorus compounds, including phosphonates, are actively being researched for this purpose due to their flame-inhibiting properties. cip.com.cn this compound, owing to its phosphorus content and trifluoromethyl groups, is a strong candidate for an effective flame-retardant additive in lithium-ion battery electrolytes.

The primary role of a flame-retardant additive in an electrolyte is to suppress its combustion in the event of a thermal runaway. Phosphonates can achieve this through the gas-phase radical scavenging mechanism described previously. Related fluorinated phosphonates, such as bis(2,2,2-trifluoroethyl) methylphosphonate (B1257008) (TFMP), have demonstrated the ability to significantly reduce electrolyte flammability. nih.gov

However, the introduction of any additive into the electrolyte must not compromise the electrochemical performance of the battery. The additive must be electrochemically stable within the operating voltage window of the battery and should not negatively interact with the electrode materials. researchgate.netrsc.org A challenge with some phosphonate additives, like diethyl ethylphosphonate (DEEP), is their tendency to interact strongly with lithium ions and participate in the formation of the solid electrolyte interphase (SEI) on the anode. cip.com.cn An unstable or poorly passivating SEI can lead to continuous electrolyte decomposition and poor cycling performance. cip.com.cn

The trifluoromethyl groups in this compound could play a beneficial role in this context. The electron-withdrawing nature of these groups may enhance the electrochemical stability of the molecule at high potentials. Furthermore, fluorinated compounds are known to participate in the formation of a stable, fluorine-rich SEI, which can improve the cycling stability of the battery. oaepublish.com

Table 2: Comparison of Related Flame-Retardant Additives for Lithium-Ion Battery Electrolytes

| Compound | Chemical Formula | Key Features |

| Diethyl Ethylphosphonate (DEEP) | C6H15O3P | Effective flame retardant, but can have compatibility issues with graphite (B72142) anodes. cip.com.cn |

| Tris(2,2,2-trifluoroethyl) phosphate (B84403) (TFEP) | C6H6F9O4P | Non-flammable solvent, but can require co-solvents for good electrochemical performance. nih.gov |

| Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP) | C5H7F6O3P | Flame-retardant additive with reduced flammability, but its impact on long-term cycling needs to be considered. |

| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | C2F6LiNO4S2 | A salt that can improve thermal stability and form a stable SEI, but can cause aluminum corrosion. oaepublish.commdpi.com |

Further research is necessary to evaluate the electrochemical performance of this compound in lithium-ion cells. This would involve studies on its electrochemical stability window, ionic conductivity when mixed with standard electrolytes, and its impact on the cycling performance and SEI formation on both the anode and cathode.

Development of Fluorinated Functional Materials including Liquid Crystalline and Photoluminescent Systems

The unique properties of fluorine, such as its high electronegativity and the stability of the carbon-fluorine bond, have made fluorinated compounds highly valuable in the design of advanced functional materials. nih.gov This includes liquid crystals for display technologies and photoluminescent materials for lighting and sensing applications. The incorporation of a this compound moiety into larger molecular architectures could lead to novel materials with interesting and tunable properties.

In the field of liquid crystals, the introduction of fluorine atoms can significantly influence the dielectric anisotropy, a key parameter that determines the switching behavior of the liquid crystal in a display. nih.gov The strong dipole moment of the C-F bond can be strategically positioned within a molecule to achieve either positive or negative dielectric anisotropy. The trifluoromethyl groups in this compound could therefore be a valuable building block for designing new liquid crystalline materials. nih.gov

For photoluminescent materials, the presence of a phosphonate group can influence the electronic properties of a molecule and thus its absorption and emission characteristics. Organophosphorus compounds have been investigated for their potential in organic light-emitting diodes (OLEDs). researchgate.net The trifluoromethyl groups, with their strong electron-withdrawing character, can also modulate the energy levels of the frontier molecular orbitals, which can be used to tune the emission color and quantum efficiency of a photoluminescent material.

Table 3: Potential Contributions of this compound to Functional Materials

| Functional Material | Desired Property | Potential Contribution of this compound |

| Liquid Crystals | Controlled dielectric anisotropy | Trifluoromethyl groups can introduce strong dipoles, influencing the overall molecular polarity. nih.gov |

| Low viscosity | The presence of fluorine can reduce intermolecular interactions. | |

| Chemical and thermal stability | The P-C and C-F bonds are generally strong and stable. | |

| Photoluminescent Systems | Tunable emission color | The electron-withdrawing trifluoromethyl groups can modify the electronic structure. |

| High quantum efficiency | The phosphonate group can influence excited-state dynamics. | |

| Good thermal stability | The inherent stability of the organophosphorus and fluorinated moieties. |

The synthesis of such functional materials would likely involve the chemical modification of this compound to incorporate it into larger, more complex molecular structures, such as mesogenic cores for liquid crystals or conjugated systems for photoluminescent materials.

Role in Advanced Organic Synthesis and Catalysis

Application as a Versatile Reagent in Organic Transformations, including C-C Bond Formation

Phosphonates are highly valuable reagents in organic synthesis, most notably for their use in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of alkenes. wikipedia.orgyoutube.com The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene and a water-soluble phosphate byproduct, which simplifies purification. youtube.com

This compound, or more specifically, derivatives where the ethyl group is replaced by a carbanion-stabilizing group, holds significant potential as a reagent in HWE-type reactions. The presence of the trifluoroethyl groups can significantly influence the reactivity and stereoselectivity of the reaction. For instance, the use of phosphonates with electron-withdrawing groups, such as trifluoroethyl, in the Still-Gennari modification of the HWE reaction is known to favor the formation of (Z)-alkenes. nrochemistry.comyoutube.com

A study on the HWE reaction of bis-(2,2,2-trifluoroethyl)phosphonoacetic acid demonstrated that it can be used to generate α,β-unsaturated carboxylic acids with high (E)-selectivity when reacted with aldehydes in the presence of a Grignard reagent. umich.edu This highlights the potential of such fluorinated phosphonates to provide access to valuable synthetic intermediates.

Beyond the HWE reaction, the phosphonate moiety can be transformed into other functional groups, making this compound a potential precursor for a range of organophosphorus compounds with diverse applications in synthesis.

Utilization as a Precursor for Diverse Organophosphorus Compounds

This compound can serve as a versatile precursor for the synthesis of a variety of other organophosphorus compounds. wikipedia.org The trifluoroethyl ester groups can be readily displaced through transesterification reactions with other alcohols, providing a convenient route to a wide range of different phosphonate esters. This is particularly useful for synthesizing phosphonates that may be difficult to prepare by other methods.

A notable application is the use of the related compound, bis(2,2,2-trifluoroethyl) H-phosphonate (BTFEP), as a precursor for the synthesis of various cyclic and hetero-substituted dialkyl H-phosphonates. nih.gov This method takes advantage of the facile alcoholysis of the trifluoroethyl esters under mild, additive-free conditions, often with short reaction times. nih.gov Given the structural similarity, it is highly probable that this compound could be employed in analogous transformations.

Furthermore, the phosphonate group itself can be chemically modified. For example, reduction of the phosphonate can lead to the corresponding phosphine (B1218219). The resulting trifluoroethoxy-substituted phosphines would be expected to have unique electronic properties due to the electron-withdrawing nature of the trifluoroethyl groups, making them interesting ligands for catalysis. researchgate.net

Participation in Homogeneous Organic Catalytic Systems

Phosphorus-containing ligands are of paramount importance in homogeneous catalysis, where they are used to tune the steric and electronic properties of metal catalysts, thereby controlling their activity, selectivity, and stability. nih.govcapes.gov.br While phosphines are the most common class of phosphorus ligands, complexes bearing phosphonate and phosphite (B83602) ligands have also shown significant catalytic activity in a range of transformations, including hydrogenation and hydroformylation. nih.govresearchgate.netresearchgate.net

The development of catalytic systems based on ligands derived from this compound could therefore open up new avenues for controlling and improving a variety of important catalytic transformations.

Environmental Remediation and Sensing Technologies

While research into the advanced applications of many organophosphorus compounds is expanding, specific studies on the direct role of this compound in environmental remediation and chemical sensing are not extensively documented in publicly available scientific literature. The inherent stability of fluorinated compounds often makes them resistant to natural degradation, posing challenges for their use in breaking down pollutants. However, the unique properties of the trifluoromethyl groups could theoretically be leveraged in specialized applications.

Potential in Breaking Down Pollutants in Water and Soil

There is currently a notable lack of direct research and published data on the specific application of this compound for the degradation of pollutants in water and soil. The strong carbon-fluorine bonds in the trifluoromethyl groups generally confer high thermal and chemical stability to the molecule. This characteristic suggests that the compound would be persistent in the environment rather than acting as an agent for breaking down other pollutants.

The environmental fate of fluorinated organic compounds is a broad area of study. Generally, their persistence is a significant concern. dioxin20xx.orgyoutube.comepa.govnih.gov The degradation of such compounds often requires specific and energetic conditions that are not typically found in natural soil and water environments. Research into the degradation of other organophosphorus compounds often involves enzymatic hydrolysis or advanced oxidation processes, but specific studies applying these methods to this compound are not readily found.

Without specific research findings, any potential role in pollutant breakdown remains speculative. Future research could explore the possibility of using this compound as a stable tracer for water or soil contamination studies, given its likely persistence. However, its primary utility in environmental remediation as a degradation agent is not supported by current scientific literature.

Applications in Chemical Sensing, particularly for Organophosphonate Nerve Agents

In the field of chemical sensing, particularly for the detection of highly toxic organophosphonate nerve agents, researchers often utilize less toxic simulants or surrogates for the development and testing of sensor technologies. These simulants ideally mimic the chemical and physical properties of the actual agents without posing the same level of risk.

While there is extensive research on various simulants for nerve agents like Sarin and VX, direct and detailed evidence of this compound being used as a primary simulant or a key component in sensor fabrication is scarce in the available scientific literature. The focus of many studies has been on other organophosphorus compounds, such as dimethyl methylphosphonate (DMMP), which are used to develop a range of detection platforms including electrochemical sensors, fluorescent sensors, and nanomaterial-based sensors. tandfonline.comnih.gov

Theoretically, the trifluoromethyl groups in this compound could offer a unique spectroscopic signature that might be exploited in certain detection modalities. However, without specific research to validate its effectiveness as a simulant or its incorporation into sensor design, its role in this application remains largely unexplored in the public domain. The development of sensors for organophosphonates is a critical area of research, with various strategies being investigated, from enzyme-based biosensors to advanced materials that change their optical or electrical properties upon exposure to the target analyte.

Computational Chemistry and Spectroscopic Characterization in Research of Bis Trifluoromethyl Ethylphosphonate

Quantum Chemical Approaches for Molecular Structure, Stability, and Reactivity Prediction

Quantum chemical methods are indispensable for predicting the properties of molecules like Bis-trifluoromethyl Ethylphosphonate at the electronic level. These computational tools allow researchers to model molecular behavior and reaction outcomes with high accuracy, guiding experimental work and providing a deeper understanding of the underlying chemical principles.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Binding Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of organophosphorus compounds, DFT is employed to elucidate reaction mechanisms, calculate binding energies, and predict molecular geometries. For instance, DFT calculations have been successfully used to study the interactions of anions like bis(trifluoromethylsulfonyl)imide with cations, revealing preferences for the formation of specific complexes in the gas phase. These studies are crucial for understanding the behavior of fluorinated compounds in various applications, such as in electrolytes for batteries or as extractants.

DFT methods, such as those employing the B3LYP functional with a 6-311+G(d,p) basis set, are also utilized to compute quantum descriptors and analyze molecular electrostatic potential, which helps in predicting the reactive sites of a molecule. Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter calculated using DFT to assess the chemical reactivity and stability of a molecule. A larger HOMO-LUMO gap generally implies higher stability.

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions. For phosphonate (B1237965) imine compounds, TDDFT has been used to obtain UV-Vis spectra in different solvents using the Polarizable Continuum Model (PCM), showing good agreement with experimental findings. Such studies are vital for understanding the photophysical properties of these compounds and for identifying them based on their spectroscopic signatures.

Spectroscopic Techniques for Mechanistic Elucidation and Structural Analysis

Spectroscopic techniques are fundamental experimental tools for the characterization and structural analysis of chemical compounds. For a molecule like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P, 19F NMR) in Characterization and Conformational Studies

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For organophosphorus compounds, 31P NMR is especially valuable as the phosphorus nucleus is NMR-active and provides direct information about the chemical environment of the phosphorus atom. The chemical shift in 31P NMR is sensitive to the nature of the substituents on the phosphorus atom.

19F NMR is another crucial technique for fluorinated compounds like this compound. The 19F nucleus is highly sensitive and exhibits a large chemical shift range, making it an excellent probe for studying molecular structure and conformation. The presence of trifluoromethyl groups provides a strong and clear signal in the 19F NMR spectrum.

Table 1: Representative 31P and 19F NMR Data for Related Fluorinated Phosphonates (Note: This data is for illustrative purposes and is based on compounds structurally similar to this compound, as specific data for the target compound is not available in the cited literature.)

| Compound | Solvent | 31P Chemical Shift (ppm) | 19F Chemical Shift (ppm) |

| Bis(2,2,2-trifluoroethyl) H-phosphonate | CDCl3 | ~7-8 | Not Reported |

| Trifluoroethyl-n-butyl H-phosphonate | CDCl3 | 7.64 | Not Reported |

| Trifluoroethyl-benzyl H-phosphonate | CDCl3 | 7.70 | Not Reported |

Mass Spectrometry for Product Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. For organophosphorus compounds, techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used.

The fragmentation of organophosphorus compounds in mass spectrometry is highly dependent on their structure. For alkyl and halogenated organophosphorus flame retardants, fragmentation often involves McLafferty rearrangements, leading to the gradual cleavage of substituent groups. Aromatic organophosphorus compounds, on the other hand, may exhibit cleavage of both C-O and P-O bonds. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining accurate mass measurements of fragment ions, which aids in their identification and in the elucidation of fragmentation pathways.

While a specific mass spectrum for this compound is not provided in the searched literature, the general fragmentation patterns of organophosphorus esters would be expected. This would likely involve the loss of the ethyl group, the trifluoroethoxy groups, and rearrangements leading to characteristic phosphorus-containing fragment ions.

Table 2: Common Fragment Ions Observed in the Mass Spectra of Organophosphorus Esters (Note: This table represents general fragmentation patterns and is not specific to this compound.)

| Fragment Ion Type | Description |

| [M - R]+ | Loss of a substituent group from the phosphorus atom. |

| [M - OR]+ | Loss of an alkoxy group. |